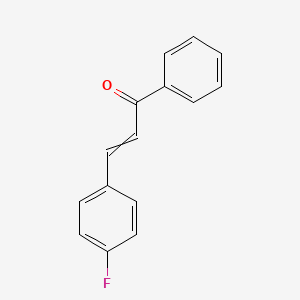

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one

描述

Contextualization of Chalcone (B49325) Derivatives in Modern Chemical and Biological Sciences

Chalcones, identified by their characteristic 1,3-diphenyl-2-propen-1-one framework, are a pivotal class of compounds in the chemical and biological sciences. mdpi.com These molecules are open-chain flavonoids that serve as biogenetic precursors for a wide array of other flavonoids and isoflavonoids found throughout the plant kingdom. mdpi.comnih.govnih.gov Their basic structure consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is readily synthesized in the laboratory. scispace.comwisdomlib.org

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). scispace.comresearchgate.netaip.orgrsc.org The simplicity of this synthesis allows for a multiplicity of substitutions on either aromatic ring, making chalcones a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This structural versatility has enabled the creation of numerous derivatives.

The scientific importance of chalcones is underscored by their broad spectrum of reported biological activities. Researchers have extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral agents. nih.govwisdomlib.orghumanjournals.com This diverse bioactivity has made chalcone derivatives promising starting points for drug design and the development of new therapeutic agents. mdpi.comwisdomlib.org

Significance of Fluorine Substitution in Synthetic and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design and synthetic chemistry. victoria.ac.nz Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological and chemical characteristics. nih.govresearchgate.net Its small size allows it to often act as a bioisostere of a hydrogen atom without creating significant steric hindrance. benthamdirect.com

In medicinal chemistry, selective fluorination can enhance critical pharmacokinetic properties. nih.gov For instance, the high stability of the carbon-fluorine bond can make a drug molecule more resistant to metabolic degradation, thereby prolonging its half-life in the body. wikipedia.org This can lead to improved bioavailability and allow for less frequent dosing. researchgate.netwikipedia.org Furthermore, fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to permeate cell membranes. benthamdirect.comwikipedia.org The introduction of fluorine can also alter the electronic properties of a molecule, potentially increasing its binding affinity to target proteins and enhancing its potency. nih.govresearchgate.netbenthamdirect.com It is estimated that approximately 20% of all commercialized pharmaceutical drugs contain at least one fluorine atom, highlighting its vital role in the pharmaceutical industry. wikipedia.org

Rationale for Dedicated Research on 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one

Research into this specific molecule is driven by several key factors:

Biological Potential: As a chalcone derivative, it is inherently a candidate for possessing interesting biological activities, such as antioxidant, antibacterial, antifungal, antitumor, and anti-inflammatory properties. nih.gov The presence of fluorine is hypothesized to modulate these activities.

Synthetic Utility: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and potential therapeutic agents. For example, it has been used as a precursor in the preparation of novel cyclooxygenase (COX) inhibitors. researchgate.net

Green Chemistry Applications: Its synthesis has been achieved through environmentally friendly methods, including solvent-free, microwave-assisted Claisen-Schmidt condensation, which offers high yields and reduced reaction times. nih.gov

Physicochemical and Structural Studies: The molecule provides an excellent substrate for fundamental research in crystallography and materials science. Studies on its solid-state structure have revealed details about its molecular conformation, polymorphism, and intermolecular interactions, which are crucial for understanding its material properties. nih.gov

Overview of Key Research Areas and Interdisciplinary Contributions

The study of this compound is inherently interdisciplinary, attracting contributions from several fields:

Synthetic and Organic Chemistry: A primary focus is the optimization of its synthesis. Researchers explore various catalysts and reaction conditions, including green chemistry approaches like microwave-assisted and solvent-free methods, to develop more efficient and sustainable synthetic pathways. aip.orgrsc.orgnih.gov

Medicinal Chemistry and Pharmacology: This area investigates the compound's biological profile. Studies are conducted to screen for and characterize its potential antifungal, anticancer, and anti-inflammatory activities, often in conjunction with related imidazole-chalcone structures. nih.govmdpi.commdpi.com

Crystallography and Materials Science: Researchers in this field analyze the compound's solid-state properties. Single-crystal X-ray diffraction is used to determine its precise three-dimensional structure, identify polymorphic forms, and understand the non-covalent interactions (like hydrogen bonds) that govern its crystal packing. nih.gov

Spectroscopy: Comprehensive characterization is performed using various spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound. nih.govresearchgate.netrsc.org

Compound Data

The following tables provide key data points for this compound, compiled from scientific literature.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₅H₁₁FO | nih.govnih.gov |

| Molecular Weight | 226.24 g/mol | nih.govnih.gov |

| Appearance | Yellow solid | nih.gov |

| Melting Point | 79 °C | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | nih.gov |

Table 2: Crystal Structure Data (Monoclinic Polymorph)

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a | 8.6925 (4) Å | nih.gov |

| b | 5.9266 (2) Å | nih.gov |

| c | 22.6456 (9) Å | nih.gov |

| β | 95.423 (4)° | nih.gov |

| Volume (V) | 1161.41 (8) ų | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Table 3: Spectroscopic Data

| Technique | Key Signals (δ in ppm for NMR, ν in cm⁻¹ for IR) | Source(s) |

| ¹H-NMR (400 MHz, CDCl₃) | 8.01 (dd, 2H), 7.76 (d, 1H), 7.61 (ddt, 2H), 7.56 (dt, 1H), 7.49 (dd, 2H), 7.46 (d, 1H), 7.09 (tt, 2H) | nih.gov |

| ¹³C-NMR (125 MHz, CDCl₃) | 190.18, 163.94 (d, J=251.9 Hz), 143.40, 137.99, 132.77, 130.28 (d, J=8.0 Hz), 128.56, 128.39, 121.61, 116.03 (d, J=21.9 Hz) | rsc.org |

| IR (KBr) | 1661 (C=O stretch), 1604, 1588, 1509 (C=C aromatic stretch), 1217 (C-F stretch) | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSCQZARWVHQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl 1 Phenylprop 2 En 1 One: Strategies and Innovations

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one primarily rely on the Claisen-Schmidt condensation, which can be effectively catalyzed by either acids or bases in a homogeneous medium.

The most prevalent and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of acetophenone (B1666503) and 4-fluorobenzaldehyde (B137897). In homogeneous catalysis, the catalyst is dissolved in the reaction solvent along with the reactants, facilitating the reaction. Both base- and acid-catalyzed versions of this reaction are common, with the choice of catalyst influencing reaction times and work-up procedures. The fundamental reaction involves the formation of a nucleophilic enol or enolate from acetophenone, which then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

In the base-catalyzed pathway, a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used to deprotonate the α-carbon of acetophenone, creating a resonance-stabilized enolate. magritek.com This highly nucleophilic enolate then attacks the carbonyl group of 4-fluorobenzaldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated system of this compound. magritek.comresearchgate.net The reaction is often carried out in a polar protic solvent like ethanol (B145695) or methanol (B129727) at room temperature. researchgate.netmdpi.com The process is generally efficient, and the product often precipitates from the reaction mixture, simplifying purification. mdpi.com

Table 1: Overview of Conventional Base-Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | General Conditions |

| Acetophenone | 4-Fluorobenzaldehyde | Sodium Hydroxide (NaOH) | Ethanol | Stirred at room temperature |

| Acetophenone | 4-Fluorobenzaldehyde | Potassium Hydroxide (KOH) | Ethanol/Water | Stirred at 40-45 °C |

Alternatively, the condensation can be performed under acidic conditions. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of acetophenone, which facilitates its tautomerization to the enol form. This enol, while less nucleophilic than an enolate, is sufficient to attack the carbonyl carbon of 4-fluorobenzaldehyde, which is also activated by protonation. Similar to the base-catalyzed route, the subsequent step is a rapid dehydration of the aldol (B89426) addition product to form the final α,β-unsaturated ketone. nih.gov This approach is particularly useful in green chemistry applications, especially when paired with solvent-free and microwave-assisted techniques. nih.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, this has led to innovations that reduce waste, conserve energy, and eliminate the use of hazardous solvents.

A significant advancement in the green synthesis of this chalcone (B49325) involves performing the Claisen-Schmidt condensation under solvent-free, or "dry media," conditions. nih.gov In one such method, acetophenone and 4-fluorobenzaldehyde are mixed directly with a solid acid catalyst like p-TsOH without any solvent. nih.gov This approach minimizes the generation of volatile organic waste, simplifies the product isolation process, and often leads to higher yields as the concentration of reactants is maximized. The crude product can frequently be purified by simple column chromatography. nih.gov

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of this compound. nih.govresearchgate.net When combined with solvent-free conditions, microwave-assisted synthesis offers a remarkably efficient and rapid route to the target compound. nih.gov The direct interaction of microwaves with the polar reactants and catalyst allows for a rapid increase in internal temperature, dramatically reducing the reaction time from hours to mere minutes. nih.gov For instance, the reaction of acetophenone and 4-fluorobenzaldehyde with p-TsOH under solvent-free conditions can be completed in 10 minutes with a high yield of 85.4% when irradiated in a microwave oven at 480 W. nih.gov This rapid, high-yield, and solventless protocol exemplifies a highly effective green synthetic strategy. nih.gov

Table 2: Green Synthesis Protocol for this compound

| Reactants | Catalyst | Solvent | Method | Power/Time | Yield | Reference |

| Acetophenone, 4-Fluorobenzaldehyde | p-Toluenesulfonic acid | None (Dry Media) | Microwave Irradiation | 480 W / 10 min | 85.4% | nih.gov |

Ultrasound-Assisted Synthesis Protocols

The application of ultrasound irradiation in chemical synthesis, often termed sonochemistry, has emerged as a significant green chemistry technique for accelerating reaction rates and improving yields. nih.gov This non-conventional heating method can cause instantaneous heating of reactant molecules, often completing reactions that would typically take hours or days in just a few minutes or seconds. researchgate.net The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures. nih.gov

A comparative study on the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives highlighted the efficiency of sonochemistry. The ultrasound-assisted approach yielded the products in 65-80% yield within 39-80 minutes, whereas conventional heating methods required 10-36 hours to produce moderate yields. nih.gov This demonstrates the potential of ultrasound to significantly expedite the synthesis of complex molecules, a principle that is directly applicable to the production of this compound.

| Methodology | Key Advantages | Typical Findings | Relevant Citations |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Shorter reaction times, increased yields, milder conditions, energy efficiency. | Reactions completed in minutes versus hours for conventional methods; Yields improved from moderate to high (e.g., 65-90%). | researchgate.net, researchgate.net, nih.gov, nih.gov, mdpi.com |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, represents a significant advancement in solvent-free and sustainable chemistry. This technique is particularly effective for solid-state reactions. In a typical setup, reactants are placed in a stainless steel jar with a stainless steel ball; the high-frequency milling action initiates the chemical transformation. beilstein-journals.org

This approach has been successfully applied to the one-pot synthesis of fluorinated heterocyclic compounds, demonstrating its applicability to molecules structurally related to this compound. For example, fluorinated pyrazolones have been synthesized mechanochemically by milling the reactants in a Retsch MM 400 mixer mill at a frequency of 30 Hz. beilstein-journals.org The process involves the milling of a ketone, diethyl carbonate, and a catalyst, followed by the addition of other reagents in a sequential one-pot procedure. beilstein-journals.org The final product is then isolated by dissolving the resulting powder in a solvent and purifying it via column chromatography. beilstein-journals.org This methodology avoids the need for bulk solvents during the reaction step, reducing waste and simplifying the reaction setup. The direct application of mechanical force facilitates bond formation, often at ambient temperature, providing an energy-efficient alternative to traditional solution-phase synthesis.

Application of Heterogeneous Catalysis (e.g., solid acids/bases)

Heterogeneous catalysts are crucial for developing environmentally friendly and efficient synthetic processes for chalcones. These solid catalysts can be easily separated from the reaction mixture, allowing for reuse and minimizing waste. A variety of solid materials have been investigated for the Claisen-Schmidt condensation reaction between substituted acetophenones and benzaldehydes.

Examples of effective heterogeneous catalysts include:

Layered Double Hydroxides (LDHs): Mixed oxides derived from LDH precursors, particularly when supported on materials like reduced graphene oxide (rGO), have shown high activity. mdpi.com

Montmorillonite KSF: This acidic clay has been used as a reusable heterogeneous catalyst, promoting the reaction under environmentally friendly conditions. researchgate.net

Zeolites: These microporous aluminosilicates, especially when functionalized with amino groups, serve as effective basic catalysts. researchgate.net

Activated Carbons: Basic activated carbons, such as those doped with cesium, have demonstrated excellent catalytic activity, which can be further enhanced by ultrasound irradiation. researchgate.net

FeCl₃/Bentonite (B74815): A solid acid catalyst prepared by dispersing ferric chloride on bentonite clay has been used for the synthesis of aryl chalcones under microwave-assisted, solvent-free conditions, achieving yields between 80% and 88%. researchgate.net

The choice of solvent can significantly impact catalyst performance and product selectivity. For instance, in the synthesis using LDH/rGO nanocatalysts, acetonitrile (B52724) was found to be the optimal solvent for achieving higher selectivity towards the desired trans-chalcone product. mdpi.com The use of solid catalysts like hydrotalcites, zeolites, and alkali-exchanged zeolites provides a wide range of basic strengths, allowing for the optimization of the reaction to favor chalcone formation over side reactions like the Michael addition. mdpi.comresearchgate.net

| Heterogeneous Catalyst | Catalyst Type | Key Features | Relevant Citations |

|---|---|---|---|

| Montmorillonite KSF | Solid Acid (Clay) | Reusable, environmentally friendly. | researchgate.net |

| Functionalized Zeolites | Solid Base | Effective for Claisen-Schmidt condensation. | researchgate.net |

| LDH/rGO Nanocomposites | Solid Base | High activity and selectivity, especially in acetonitrile. | mdpi.com |

| Cesium-Doped Activated Carbon | Solid Base | Excellent activity, enhanced by ultrasound. | researchgate.net |

| FeCl₃/Bentonite | Solid Acid | Effective under microwave, solvent-free conditions. | researchgate.net |

Biocatalytic Transformations for Chalcone Synthesis

Biocatalysis presents a green and sustainable alternative for chalcone synthesis, utilizing naturally derived and often biodegradable materials as catalysts. A notable example is the use of ash from agro-food waste, such as banana peels, for the Claisen-Schmidt condensation reaction. rsc.orgresearchgate.net Specifically, the ash from Musa sp. 'Malbhog' (MMPA) and Musa Champa Hort. ex Hook. F. (MCPA) has been successfully employed as a catalyst. rsc.org

This biocatalytic approach is metal-free and does not require any additional additives or co-catalysts. rsc.org The reactions are typically carried out at room temperature, avoiding harsh conditions. rsc.orgresearchgate.net A significant advantage of this method is the high yield of the product achieved in a short time, often within 10-24 minutes, without the need for purification by column chromatography. rsc.orgresearchgate.net Furthermore, these biocatalysts are robust and reusable; they have been shown to be effective for up to five cycles without a discernible loss in catalytic activity, making the process economically viable and scalable. rsc.org This method leverages the basic nature of the water extract of the peel ash to catalyze the condensation between various acetophenones and benzaldehydes, providing a simple yet powerful route to chalcones and their derivatives. researchgate.net

Advanced Synthetic Strategies and Process Optimization for this compound

Flow Chemistry Methodologies for Continuous Production

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering superior control, safety, and efficiency compared to traditional batch processing. aurigeneservices.com This approach involves the continuous movement of reactants through a reactor, such as a microreactor or tubular reactor, allowing for constant production. aurigeneservices.com Key benefits include precise control over reaction parameters like temperature, pressure, and residence time, which leads to improved product selectivity, yield, and purity. aurigeneservices.com

For the synthesis of active pharmaceutical ingredients (APIs) and complex molecules like chalcones, flow chemistry enables the seamless coupling of multiple reaction steps without the need for isolating intermediates. mdpi.com This "telescoping" of reactions can be fully automated, significantly improving efficiency. aurigeneservices.com For example, a continuous-flow procedure for preparing related compounds has been developed featuring sequential steps with residence times as short as 2 to 5 minutes. mdpi.com The use of packed-bed columns with heterogeneous catalysts within the flow system can further enhance conversion and selectivity. mdpi.com

The inherent safety of flow systems, due to the small reaction volumes and rapid heat dissipation, allows for the use of hazardous reagents or extreme conditions that would be unfeasible in large-scale batch reactors. aurigeneservices.comrsc.org This makes flow chemistry an ideal platform for process optimization and scaling up the production of this compound, enabling multi-gram quantities to be produced efficiently and safely. rsc.org

| Parameter | Description in Flow Chemistry | Advantages for Chalcone Synthesis | Relevant Citations |

|---|---|---|---|

| Reactors | Microreactors, tubular reactors, packed-bed reactors. | Excellent heat and mass transfer, precise control. | aurigeneservices.com, rsc.org |

| Residence Time | Time reactants spend in the reactor, precisely controlled by flow rate and reactor volume. | Optimization of reaction completion and minimization of side products. | mdpi.com |

| Process Safety | Small reaction volumes and rapid heat dissipation. | Allows for use of highly exothermic reactions or unstable intermediates safely. | aurigeneservices.com, rsc.org |

| Scalability | Production is scaled by running the system for longer durations or by "numbering-up" (parallel systems). | Straightforward transition from laboratory-scale optimization to large-scale production. | rsc.org |

Development and Evaluation of Novel Catalytic Systems

Research into the synthesis of chalcones continues to yield novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. The classic Claisen-Schmidt condensation is often catalyzed by strong bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl). nih.gov However, modern synthetic chemistry seeks more refined catalysts.

Another area of development is the use of organometallic compounds. Ferrocene-containing chalcones have been synthesized via base-catalyzed Claisen-Schmidt reactions, highlighting the integration of organometallic moieties to create novel structures. acs.org The choice of base, such as potassium tert-butoxide (t-BuOK) versus the weaker potassium hydroxide (KOH), was found to influence the outcome of the reaction, demonstrating how catalyst selection can direct the synthesis towards specific products. acs.org These developments showcase a continuous effort to design more sophisticated and effective catalytic systems for the synthesis of chalcones like this compound.

In-depth Reaction Mechanism Elucidation during Synthesis

Step 1: Enolate Formation

The reaction commences with the deprotonation of acetophenone at the α-carbon by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion. tsijournals.comyoutube.com Acetophenone possesses acidic α-hydrogens (pKa ≈ 19-20 in DMSO) that are readily abstracted by the base. The resulting enolate is nucleophilic and is a key reactive intermediate in this synthesis. 4-Fluorobenzaldehyde, lacking α-hydrogens, cannot form an enolate and thus can only act as an electrophile in this reaction. youtube.com

Step 2: Nucleophilic Attack (Aldol Addition)

The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step results in the formation of a tetrahedral intermediate, a β-alkoxide. youtube.com

Step 3: Protonation

The β-alkoxide intermediate is then protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxy ketone, specifically 3-hydroxy-3-(4-fluorophenyl)-1-phenylpropan-1-one. youtube.com This aldol addition product can sometimes be isolated, but under typical Claisen-Schmidt conditions, it readily undergoes dehydration.

Step 4: Dehydration to Form the Chalcone

There is a mechanistic dichotomy in this dehydration step, with evidence pointing towards two possible pathways: the E1cB (Elimination Unimolecular conjugate Base) and the E2 (Elimination Bimolecular) mechanisms.

E1cB Mechanism: This is widely considered the more probable pathway for chalcone formation under basic conditions. youtube.comresearchgate.netwikipedia.org It is a two-step process that begins with the deprotonation of the α-carbon of the β-hydroxy ketone by the base to form a carbanion (enolate). This is the "conjugate base" from which the mechanism derives its name. In the subsequent, slower, rate-determining step, the hydroxide ion is eliminated from the β-carbon. The stability of the intermediate carbanion, which is resonance-stabilized by the adjacent carbonyl group, favors this pathway. Experimental evidence suggests that the enolate intermediate has a finite lifetime, supporting the E1cB mechanism over a concerted E2 process. youtube.com

E2 Mechanism: A concerted E2 mechanism, where the α-proton is abstracted by the base simultaneously with the departure of the hydroxide leaving group, is also a theoretical possibility. However, the poor leaving group ability of the hydroxide ion (OH-) makes a concerted E2 pathway less likely under these conditions. youtube.com

The presence of the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring can influence the reaction rate. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack. Studies on the Claisen-Schmidt condensation have shown that electron-withdrawing substituents on the benzaldehyde can lead to higher yields compared to electron-donating substituents. rsc.org

Research Findings on Reaction Conditions

The yield and efficiency of the synthesis of this compound can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. Research has explored different methodologies to optimize the synthesis of chalcones, including solvent-free conditions and microwave-assisted reactions.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Solvent-free, Microwave | Not specified | 85.4 | nih.gov |

| NaOH | Ethanol | Stirred for 3 hours | Not specified for this specific compound, but generally high for similar chalcones. | tsijournals.com |

| HAlMSN (Protonated Aluminate Mesoporous Silica Nanomaterial) | Solvent-free | Low temperature | High activity reported for chalcone synthesis. | rsc.org |

| NaOH | Grinding (Solvent-free) | 10 minutes | High yields reported for various chalcones. | rsc.org |

Chemical Reactivity and Derivatization of 3 4 Fluorophenyl 1 Phenylprop 2 En 1 One: Transformative Chemistry

Reactivity of the Alpha, Beta-Unsaturated Ketone Moiety

The core reactivity of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one stems from the conjugated system of the enone. This system allows for 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition to the β-carbon of the double bond. The specific reaction pathway is influenced by the nature of the attacking reagent, the solvent, and the reaction conditions.

The Michael addition is a cornerstone of chalcone (B49325) chemistry, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The electrophilic β-carbon readily accepts a wide range of soft nucleophiles.

Heteroatomic nucleophiles are frequently employed in the derivatization of chalcones, leading to a variety of heterocyclic and acyclic compounds.

Amines: Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, readily undergo conjugate addition with chalcones. A particularly significant reaction is the condensation of chalcones with hydrazine hydrate (B1144303) or phenylhydrazine, which proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to yield pyrazoline derivatives. researchgate.netuni.lu For instance, the reaction of a chalcone with hydrazine hydrate in a suitable solvent like propionic acid or ethanol (B145695) can produce 4,5-dihydro-1H-pyrazoles. researchgate.netrsc.org These reactions can be catalyzed by acids or bases. researchgate.net The resulting pyrazoline ring is a common motif in medicinally important compounds.

Thiols: Thiolates are excellent soft nucleophiles for Michael additions to chalcones. The thia-Michael addition of thiols, such as thiophenol or N-acetyl-L-cysteine, proceeds under mild, often base-catalyzed, conditions to yield β-thioether ketones. lew.rorsc.org The reaction between quinone-like compounds and the sulfhydryl groups of amino acids occurs through a 1,4-Michael-like addition. rsc.org For example, the addition of 4-chlorothiophenol (B41493) to thiophene-containing chalcone analogues has been achieved in refluxing ethanol with triethylamine (B128534) as a catalyst. lew.ro

Oxygen Nucleophiles: While less common than amine or thiol additions, oxygen nucleophiles like alcohols can add to the enone system, typically under basic conditions. The reaction of chalcones with alkaline hydrogen peroxide represents a special case, leading to epoxidation of the double bond rather than a simple Michael addition of a hydroperoxide anion. youtube.com This reaction, known as the Weitz-Scheffer epoxidation, is a nucleophilic attack on the double bond to form an enolate, which then cyclizes to form the epoxide.

Table 1: Examples of Heteroatom Nucleophile Additions to Chalcones

| Nucleophile | Reagent Example | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Amine | Hydrazine Hydrate | Pyrazoline | Propionic acid, reflux | rsc.org |

| Amine | Phenylhydrazine | N-phenylpyrazoline | 2-butanol, reflux | researchgate.net |

| Thiol | 4-Chlorothiophenol | β-Thioether Ketone | Triethylamine, ethanol, reflux | lew.ro |

The formation of new carbon-carbon bonds via Michael addition is a fundamental strategy in organic synthesis. Active methylene (B1212753) compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are particularly effective carbon nucleophiles for this purpose.

Malononitrile (B47326): The reaction of this compound with malononitrile, a highly reactive methylene compound, under basic conditions (e.g., sodium ethoxide), leads to the formation of a Michael adduct. tamu.edu This adduct can then be cyclized to form various heterocyclic systems, such as substituted pyridines or pyrans. For example, the reaction of chalcones with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted cyanopyridines. tamu.edu In some cases, a three-component reaction between an acetophenone (B1666503), an aldehyde, and malononitrile can be used to synthesize 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives directly. libretexts.org

Other Active Methylene Compounds: Other carbanions derived from compounds like ethyl acetoacetate (B1235776) or thiobarbituric acid also add to the β-carbon of chalcones. tamu.eduresearchgate.net The initial Michael adduct from ethyl acetoacetate can undergo a subsequent intramolecular aldol (B89426) condensation and dehydration to form a substituted 2-cyclohexenone derivative, a process known as the Robinson annulation. researchgate.net

Table 2: Examples of Carbon-Nucleophile Additions to Chalcones

| Nucleophile | Reagent Example | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Malononitrile | Malononitrile | Sodium Ethoxide/Ethanol | Michael Adduct / Cyanopyridine | tamu.edu |

| Malononitrile | Malononitrile | Ammonium Acetate | Substituted Pyridine (B92270) | tamu.edu |

| Ethyl Acetoacetate | Ethyl Acetoacetate | Sodium Hydroxide (B78521)/Ethanol, reflux | Cyclohexenone (Robinson Annulation) | researchgate.net |

While nucleophilic conjugate addition dominates the reactivity of the enone's double bond, electrophilic additions can also be achieved. These reactions typically involve converting the double bond into a more reactive intermediate or using powerful electrophiles.

Epoxidation: The carbon-carbon double bond of this compound can be converted into an epoxide. A common method is the nucleophilic epoxidation using alkaline hydrogen peroxide (e.g., H₂O₂ in aqueous NaOH). youtube.comresearchgate.net This reaction proceeds via the conjugate addition of the hydroperoxide anion to the β-carbon, followed by intramolecular nucleophilic attack of the resulting enolate onto the oxygen, displacing a hydroxide ion to form the epoxide ring. youtube.comresearchgate.net These chalcone epoxides are valuable synthetic intermediates. youtube.com

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond of chalcones can also occur. This reaction typically proceeds through a bromonium ion intermediate, followed by the attack of a bromide ion to yield a dibromo-adduct. This process can be influenced by the solvent and the presence of catalysts. While radical halogenation is a known mechanism for alkanes, the halogenation of alkenes like chalcones generally follows an electrophilic pathway. researchgate.net

The conjugated system of chalcones allows them to participate in pericyclic reactions, most notably as dienophiles in Diels-Alder reactions.

Diels-Alder [4+2] Cycloaddition: this compound can act as a dienophile in [4+2] cycloaddition reactions with various dienes to form six-membered rings. sjf.edu The reactivity in these reactions can be enhanced by using Lewis acid catalysts, which coordinate to the carbonyl oxygen, lowering the energy of the dienophile's LUMO. wmich.edu Reactions with both cyclic and acyclic dienes have been documented, leading to the synthesis of complex cyclohexenyl chalcone structures. researchgate.net Asymmetric Diels-Alder reactions have also been developed using chiral catalysts to achieve enantioselective synthesis. researchgate.netwmich.edu

[3+2] Cycloadditions: The reaction of chalcones with 1,3-dipoles is a powerful method for constructing five-membered heterocyclic rings. A prime example is the previously mentioned reaction with hydrazine derivatives to form pyrazolines, which can be mechanistically viewed as a [3+2] cycloaddition. researchgate.netrsc.org Other 1,3-dipoles, such as nitrones, can also react with the double bond of chalcones to yield isoxazolidine (B1194047) rings.

The enone moiety of this compound offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Selective Reduction: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond to yield the corresponding saturated ketone, 3-(4-fluorophenyl)-1-phenylpropan-1-one, without affecting the carbonyl group. lew.ro

Non-selective Reduction: More powerful reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can reduce both the carbonyl group and the carbon-carbon double bond, especially under certain conditions. youtube.comresearchgate.net However, NaBH₄ is generally known as a mild reagent that chemoselectively reduces aldehydes and ketones over alkenes. tamu.edu In the case of chalcones, NaBH₄ in methanol (B129727) can lead to the reduction of the carbonyl to a secondary alcohol, and in some cases, concomitant reduction of the double bond, yielding the saturated alcohol 3-(4-fluorophenyl)-1-phenylpropan-1-ol. lew.rotamu.edu The outcome can depend on factors like reaction time and temperature.

Table 3: Reduction Products of Chalcone Systems

| Reducing Agent | Typical Conditions | Primary Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol or Methanol, room temp. | Saturated Ketone | C=C double bond | lew.ro |

Nucleophilic Conjugate (Michael) Additions

Reactions Involving the Ketone Carbonyl Group of this compound

The carbonyl group is a primary site for chemical modification, readily undergoing nucleophilic additions and condensation reactions to yield a variety of functionalized products.

While chalcones possess two primary electrophilic centers—the carbonyl carbon and the β-carbon of the enone system—reactions can be directed to occur selectively at the carbonyl group. Nucleophiles can attack the carbonyl carbon, leading to addition products. A quintessential example of this is the reduction of the carbonyl group. For instance, the selective reduction of the keto function in chalcones to form the corresponding allylic alcohol can be achieved using specific reducing agents like sodium borohydride in the presence of a lanthanide chloride, which enhances the selectivity for 1,2-addition over the competing 1,4-conjugate addition. This transformation yields 3-(4-fluorophenyl)-1-phenylprop-2-en-1-ol.

The carbonyl group of this compound serves as a key functional group for the synthesis of nitrogen-containing derivatives such as imines, oximes, and hydrazones through condensation reactions. These reactions involve the nucleophilic attack of a primary amine, hydroxylamine (B1172632), or hydrazine derivative on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond.

Imines (Schiff Bases): The reaction with primary amines, such as aniline, under appropriate catalytic conditions, leads to the formation of the corresponding imine, (E)-3-(4-fluorophenyl)-N-phenylprop-2-en-1-imine. nih.gov These imines are valuable intermediates in organic synthesis and can act as ligands in coordination chemistry. nih.gov The C=N bond in imines is a versatile functional group that can undergo various transformations, including reduction, cycloaddition, and nucleophilic addition. nih.gov

Oximes: Condensation with hydroxylamine (NH₂OH) or its salts yields the corresponding oxime. nih.gov This reaction converts the ketone into (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one oxime. Oximes are stable, crystalline compounds that are important as intermediates in the synthesis of various heterocyclic compounds and can exhibit a range of biological activities. nih.gov The oxime functionality can be prepared from the parent chalcone and can be crucial for certain biological interactions. nih.gov

Hydrazones: The reaction of the chalcone with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone. These products are often highly crystalline and serve as useful derivatives for characterization. More importantly, the reaction of chalcones with hydrazine hydrate is a cornerstone for the synthesis of pyrazoline heterocycles. nih.gov The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization via Michael addition to the enone system. For example, reacting 4,4'-difluorochalcone (B11334) with hydrazine hydrate in ethanol leads to the formation of 4,6-bis(4-fluorophenyl)-2,3-dihydropyridine.

A summary of representative condensation reactions at the carbonyl group is provided in the table below.

| Reagent | Product Type | Example Product Name |

| Aniline | Imine | (E)-3-(4-fluorophenyl)-N-phenylprop-2-en-1-imine nih.gov |

| Hydroxylamine | Oxime | (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one oxime |

| Hydrazine Hydrate | Hydrazone (Pyrazoline precursor) | 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

Substitutions and Transformations on the Phenyl Rings of this compound

Further functionalization of the chalcone scaffold can be achieved by modifying its two phenyl rings, enabling the introduction of diverse substituents and the extension of the molecular structure.

Performing electrophilic aromatic substitution directly on the pre-formed chalcone core is challenging due to the electronic nature of the molecule. The phenyl ring attached to the carbonyl group (the 'A' ring) is strongly deactivated by the electron-withdrawing keto-vinyl group. The second phenyl ring (the 'B' ring), substituted with fluorine, is also deactivated by both the fluorine atom (via induction) and the α,β-unsaturated system. Consequently, forcing conditions are typically required for reactions like nitration or halogenation, which may lead to low yields or side reactions. Therefore, the more common and efficient strategy for producing chalcones with substituted aromatic rings is to employ appropriately substituted acetophenones and benzaldehydes in the initial Claisen-Schmidt condensation. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds, and they can be applied to chalcones bearing a suitable handle, such as a halide or triflate. youtube.com While the C-F bond in this compound is generally robust, related halo-chalcones (e.g., bromo- or iodo-substituted analogs) are excellent substrates for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. youtube.com These reactions allow for the introduction of alkyl, alkenyl, alkynyl, aryl, or heteroaryl groups onto the phenyl rings of the chalcone.

For example, a chalcone bearing a bromo-substituent on one of its phenyl rings can be coupled with an organoboron reagent (in a Suzuki reaction) or an organotin reagent (in a Stille reaction) to form a biaryl structure. youtube.com This strategy significantly expands the structural diversity accessible from a single chalcone precursor. The general mechanism for these reactions involves the oxidative addition of a palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comnih.gov

The table below illustrates potential cross-coupling reactions using a hypothetical bromo-substituted analog of the target chalcone.

| Coupling Reaction | Reagent 2 | Catalyst System (Typical) | Product Functional Group |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne |

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and complexity-building potential. rsc.org Chalcones, including this compound, are excellent substrates for MCRs, primarily due to the reactivity of the α,β-unsaturated ketone system which acts as an efficient Michael acceptor.

A prominent example is the synthesis of highly substituted heterocyclic systems. For instance, this compound can participate in a three-component reaction with a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a nitrogen source (like ammonium acetate) in a process known as the Hantzsch pyridine synthesis or a related variant. This reaction typically proceeds via an initial Michael addition of the dicarbonyl compound to the chalcone, followed by condensation with the nitrogen source and subsequent cyclization and aromatization to yield a substituted dihydropyridine (B1217469) or pyridine derivative. The reaction of 4,4'-difluorochalcone with ethyl acetoacetate in the presence of sodium hydroxide yields Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. Similarly, reacting the same chalcone with ammonium acetate in acetic acid produces a substituted pyridine. These MCRs provide rapid access to complex molecular architectures from simple starting materials.

Stereoselective Transformations and Asymmetric Synthesis Approaches

The prochiral nature of this compound, with its reactive enone functionality, makes it a valuable substrate for stereoselective transformations and a key building block in asymmetric synthesis. The electron-withdrawing fluorine atom can influence the electronic properties of the molecule, impacting its reactivity in various catalyzed reactions. Research into the asymmetric synthesis involving this chalcone focuses on the stereocontrolled reduction of its carbon-carbon and carbon-oxygen double bonds, as well as its use as a Michael acceptor in conjugate additions and as a precursor for the synthesis of chiral heterocyclic compounds.

A significant area of investigation is the asymmetric reduction of the enone system. While specific studies detailing the asymmetric hydrogenation of this compound are not extensively documented in publicly available literature, research on closely related 4'-fluoro-chalcones provides valuable insights into the potential methodologies. One prominent method is the Ru(II)-catalyzed asymmetric transfer hydrogenation. These reactions typically employ a chiral ligand complexed with a ruthenium catalyst and a hydrogen source, such as sodium formate, to achieve high enantioselectivity in the reduction of both the C=C and C=O bonds. This process can lead to the formation of chiral 1,3-diarylpropan-1-ols with high yields and excellent enantiomeric purities. The reaction is believed to proceed via an initial 1,4-reduction of the enone to the corresponding saturated ketone (dihydrochalcone), followed by the asymmetric reduction of the carbonyl group.

The following table summarizes representative findings for the asymmetric transfer hydrogenation of a closely related substrate, 4'-fluoro-chalcone, which serves as a strong model for the potential reactivity of this compound in similar transformations.

Table 1: Asymmetric Transfer Hydrogenation of 4'-Fluoro-chalcone

| Catalyst | Chiral Ligand | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| [Ru(p-cymene)Cl₂]₂ | (S,S)-Ts-DPEN | HCOOH:NEt₃ | H₂O | 40 | 95 | 98 |

| Oxo-tethered-Ru(II) | Tethered Ts-DPEN | HCOONa | H₂O | 50 | 92 | 96 |

Furthermore, this compound is an excellent Michael acceptor, making it a candidate for asymmetric conjugate additions. Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for the enantioselective Michael addition of various nucleophiles to enones. For instance, the addition of thiols to chalcones can be catalyzed by chiral amino alcohols, proceeding with high enantioselectivity. scispace.com While specific data for the title compound is limited, the general success of these methods with other chalcones suggests their applicability.

The synthesis of chiral heterocyclic compounds, such as pyrazolines, from chalcones is another important area of stereoselective transformation. The reaction of chalcones with hydrazine derivatives can be controlled using chiral catalysts or chiral auxiliaries to produce enantiomerically enriched pyrazolines. These compounds are of significant interest due to their presence in many biologically active molecules. The general strategy involves the [3+2] cycloaddition of a hydrazine equivalent to the α,β-unsaturated ketone moiety of the chalcone. The development of catalytic asymmetric versions of this reaction is a key focus in synthetic organic chemistry.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 1 Phenylprop 2 En 1 One: Predictive Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are fundamental to its chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.netschrodinger.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.netnih.gov

Table 1: Illustrative FMO Parameters for Related Chalcone (B49325) Derivatives (Calculated via DFT)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Anthracenyl Chalcone (I) | -5.58 | -2.18 | 3.40 | nih.gov |

| Anthracenyl Chalcone (II) | -5.50 | -2.22 | 3.28 | nih.gov |

| p-Tolyl Chalcone Derivative (4b) | - | - | 3.7374 | nih.gov |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | - | - | 3.332 | mdpi.com |

This data indicates that substituents significantly influence the electronic properties of the chalcone scaffold. A smaller energy gap points to a molecule being more polarizable and having a higher chemical reactivity, which can be crucial for its biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-deficient areas (positive potential, prone to nucleophilic attack). researchgate.net

For a fluorinated chalcone closely related to the title compound, MEP analysis performed using DFT at the B3LYP/6-311++G(d,p) level identified the most significant reactive sites. nih.govresearchgate.net The region around the carbonyl oxygen atom was found to be the most electron-rich, making it the primary site for electrophilic attack. A secondary region of negative potential was identified around the fluorine atom.

Table 2: Calculated Molecular Electrostatic Potential (MEP) Values for a Fluorinated Chalcone

| Atomic Site | MEP Value (kcal/mol) | Implication | Source |

|---|---|---|---|

| Carbonyl Oxygen | ~ -52 | Most electrophilic site, strong repulsion | nih.govresearchgate.net |

| Fluorine Atom | ~ -23 | Secondary electrophilic site | nih.govresearchgate.net |

These findings are crucial for understanding intermolecular interactions, particularly in the context of how the molecule might interact with biological receptors or other molecules. nih.gov

Theoretical calculations are frequently employed to predict spectroscopic parameters, which aids in the interpretation of experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR). DFT methods, such as B3LYP with appropriate basis sets, can compute vibrational frequencies and electronic transitions with a good degree of accuracy. researchgate.netnih.gov

The calculated vibrational spectra help in the precise assignment of experimental IR and Raman bands. researchgate.netnih.gov Similarly, time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) associated with electronic transitions, often from the HOMO to the LUMO. nih.govacs.org While the specific theoretically predicted vibrational modes and electronic transitions for 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one were not detailed in the searched literature, this methodology is standard for characterizing novel compounds. For related chalcones, TD-DFT has been successfully used to simulate absorption spectra that align well with experimental findings. nih.gov

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers between them.

A study on a similar fluorinated chalcone using DFT methods (B3LYP, M06-2X) and the 6-311++G(d,p) basis set revealed the existence of two distinct low-energy conformers, denoted as α and β, in the asymmetric unit cell. nih.govresearchgate.net The α conformer is nearly planar, while the β conformer is characterized by a twist of about 11 degrees in the orientation of the phenyl groups. nih.gov

The energy difference between these two conformers was calculated to be remarkably small, at only 0.086 kcal/mol. nih.govresearchgate.net This low energy barrier suggests that the interconversion between the α and β forms can readily occur at room temperature. researchgate.net The stability of the β conformer is attributed to a C-H···π interaction. nih.govresearchgate.net This conformational flexibility could be significant for its interaction with diverse biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand (the chalcone) might bind to a biological macromolecule, such as a protein or enzyme, which is a critical step in drug discovery. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The output includes a docking score or binding energy, which estimates the binding affinity. Lower binding energies typically indicate a more stable ligand-protein complex. Chalcone derivatives have been studied as inhibitors for various protein targets.

For instance, docking studies on other fluorinated chalcone derivatives have been performed against targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. researchgate.net These studies revealed that the chalcones fit into the active site of the enzyme, and their binding affinity was quantified. Similarly, α-fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization, binding at the colchicine (B1669291) site, which is a known target for anti-cancer drugs. nih.gov The introduction of fluorine can enhance binding affinity and affect pharmacokinetic properties. nih.govnih.gov

Molecular dynamics simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex and the nature of the interactions over time. mdpi.com While specific docking studies for this compound were not identified in the provided search results, the findings for analogous compounds suggest its potential to interact with various biological targets.

Table 3: Examples of Predicted Binding Affinities for Chalcone Derivatives Against Various Biological Targets

| Chalcone Derivative | Biological Target | Predicted Binding Energy/Score | Type of Interaction Noted | Source |

|---|---|---|---|---|

| Monomethoxychalcone (5d) | COX-2 | - | - | researchgate.net |

| Dihydropyrazole from 5d (6d) | COX-2 | - | - | researchgate.net |

| Chalcone Hybrid (CHA-384) | SARS-CoV-2 3CLpro | ΔGb = -40.05 kcal/mol (MM/GBSA) | - | mdpi.com |

| Chalcone Hybrid (CHA-12) | SARS-CoV-2 PLpro | ΔGb = -35.81 kcal/mol (MM/GBSA) | Van der Waals, electrostatic | mdpi.com |

These computational predictions are foundational for guiding further experimental validation and the rational design of new, more potent derivatives.

Elucidation of Molecular Recognition Mechanisms

Molecular docking is a computational technique pivotal for predicting the binding orientation of a ligand to its macromolecular target. For chalcone derivatives, including this compound, docking studies have been instrumental in elucidating the specific interactions that underpin their biological effects. These studies reveal that the binding affinity and selectivity are governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking, often involving the key functional groups of the chalcone core.

Research has shown that the α,β-unsaturated ketone moiety is a critical feature, frequently participating in hydrogen bonding with amino acid residues in the active sites of target proteins. mdpi.com For instance, in studies on cholinesterase inhibition, the carbonyl group of the chalcone scaffold is often found to form crucial hydrogen bonds with residues in the catalytic site. nih.gov Similarly, when targeting microbial enzymes, the carbonyl group plays a significant role in the binding interactions. mdpi.com

The aromatic rings of the chalcone are also vital for molecular recognition. The phenyl ring and the 4-fluorophenyl ring of the title compound can engage in various non-covalent interactions. The fluorine atom, in particular, can alter the electronic properties of the phenyl ring and participate in specific interactions, including halogen bonds and dipole-dipole interactions, which can enhance binding affinity. mdpi.comresearchgate.net Molecular docking studies on fluorinated chalcones have demonstrated that these interactions contribute to the stability of the ligand-receptor complex. orientjchem.org For example, docking studies of fluorinated chalcones against tubulin, a target for anticancer agents, have highlighted the importance of interactions between the fluorinated ring and specific residues in the colchicine binding site. tandfonline.com The interactions often involve hydrophobic contacts and π-π stacking with aromatic residues like tyrosine and phenylalanine. mdpi.com

| Target Protein Class | Key Interacting Residues (Examples) | Types of Interactions | Reference |

| Cholinesterases (AChE/BChE) | Tyrosine, Tryptophan, Serine | Hydrogen Bonding, π-π Stacking, Hydrophobic | nih.gov |

| Tubulin | Cysteine, Valine, Leucine | Hydrophobic Interactions, Hydrogen Bonding | tandfonline.com |

| Microbial Enzymes (e.g., PBP) | Serine, Lysine, Threonine | Hydrogen Bonding, van der Waals | mdpi.com |

| p53-MDM2 | Phenylalanine, Leucine, Tryptophan | Hydrophobic Interactions, π-π Stacking | mdpi.com |

This table summarizes common interaction patterns observed in docking studies of chalcone derivatives with various biological targets.

Dynamics of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations are crucial for assessing the stability of the binding mode predicted by docking, understanding the conformational changes in both the ligand and the protein upon binding, and evaluating the role of solvent molecules. semanticscholar.org

MD simulations performed on chalcone-protein complexes have revealed that the initial binding pose is often stable, but subtle conformational adjustments can occur to optimize interactions. mdpi.com For this compound, MD simulations would likely show that the torsional angle of the enone bridge can fluctuate, allowing the molecule to adapt to the topology of the binding pocket. The stability of the complex is often quantified by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. scispace.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that drive activity.

Development of Predictive Models for Biological Activity

For chalcone derivatives, numerous QSAR models have been developed to predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. scispace.comresearchgate.netresearchgate.net These models are typically built using a dataset of chalcones with experimentally determined activities. Statistical methods such as Multiple Linear Regression (MLR) and machine learning techniques like Artificial Neural Networks (ANN) are commonly employed to create the predictive models. scispace.com

A typical QSAR study involves calculating a large number of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The goal is to select a subset of these descriptors that best correlates with the observed biological activity. The resulting QSAR equation can then be used to predict the activity of novel chalcones, such as this compound, provided they fall within the applicability domain of the model. For example, QSAR models have been successfully used to design new heteroaryl chalcones with potent anti-tuberculosis activity. nih.gov

Identification of Key Structural Descriptors Influencing Activity

Through the development of QSAR models, specific structural descriptors that significantly influence the biological activity of chalcones have been identified. These descriptors provide mechanistic insights into how structural modifications affect potency.

Key descriptors frequently found to be important in chalcone QSAR studies include:

Lipophilicity (CLogP): This descriptor is often positively correlated with activity, suggesting that increased lipid solubility can enhance membrane permeability and access to intracellular targets. researchgate.net The fluorine atom in this compound is known to increase lipophilicity. mdpi.com

Electronic Descriptors: Properties like Mulliken charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are often crucial. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorine atom in the title compound can significantly impact these properties, influencing its reactivity and interaction with biological targets. nih.gov

Topological and Steric Descriptors: Molecular shape, size, and connectivity are also important. These descriptors can relate to how well the molecule fits into the binding site of a target protein. nih.gov

| Descriptor Class | Specific Descriptor Example | Implication for Activity | Reference |

| Hydrophobic | CLogP (Calculated Log P) | Membrane permeability, hydrophobic interactions | researchgate.net |

| Electronic | Mulliken Charge on Carbonyl Group | Electrophilicity, hydrogen bond acceptor strength | researchgate.net |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity, molecular stability | researchgate.net |

| Steric/Topological | Molar Refractivity | Molecular volume, polarizability, binding site fit | nih.gov |

This table presents key molecular descriptors frequently identified in QSAR studies of chalcones and their significance.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of chalcones. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an aromatic ketone and an aromatic aldehyde. researchgate.netnih.gov

Theoretical studies, often employing Density Functional Theory (DFT) or ab initio methods, have been used to map out the entire reaction pathway for chalcone formation. researchgate.net These studies calculate the energies of reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

Computational investigations of the Claisen-Schmidt condensation have revealed a multi-step mechanism. researchgate.net The process typically begins with the deprotonation of the ketone (acetophenone in the case of the title compound's synthesis) by a base to form an enolate. This is followed by the nucleophilic attack of the enolate on the aldehyde (4-fluorobenzaldehyde). The resulting aldol addition product then undergoes dehydration to form the final α,β-unsaturated ketone, the chalcone. researchgate.netescholarship.org

Biological Activities and Molecular Mechanisms of 3 4 Fluorophenyl 1 Phenylprop 2 En 1 One Excluding Human Clinical Data

Anti-Cancer and Antiproliferative Activities

Chalcones, including 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, have demonstrated a range of anti-cancer and antiproliferative effects across various experimental models. These activities are attributed to the compound's ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

In vitro Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

A series of fluorine-containing chalcone (B49325) derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines. mersin.edu.tr Several of these analogs displayed potent antiproliferative effects against certain human tumor cells, while notably being devoid of any cytotoxicity towards normal HEK 293 cells. mersin.edu.tr The cytotoxic and antiproliferative effects of these synthesized analogs on tumor cells are believed to be mediated through the induction of apoptosis. mersin.edu.tr For instance, some methoxy- and/or fluoro-chalcones have shown antitumor efficacy by inducing apoptosis and cell-cycle arrest in human melanoma A375 cells. nih.gov

The cytotoxic activity of various chalcones has been tested against breast cancer cell lines using MTT cell proliferation assays. nih.gov Studies have shown that certain chalcone derivatives exhibit significant inhibitory effects against the growth of MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cells. nih.gov

Table 1: In vitro Cytotoxicity of Chalcone Derivatives in Cancer Cell Lines This table is representative of the types of data found in the literature for chalcone derivatives and may not be specific to this compound.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Methoxy- and fluoro-chalcone derivatives | Human melanoma A375 | Not specified | nih.gov |

| Fluorine-containing chalcone analogs | Various human tumor cell lines | Not specified | mersin.edu.tr |

| Chalcone-1,2,3-triazole hybrids | A549, HeLa, DU145, HepG2 | 1.3–186.2 | nih.gov |

| Chalcone-oxadiazole hybrids | 60 cancer cell lines | 0.32–11.0 | nih.gov |

| Chalcone-pyrazole hybrids | HCC cell lines | 0.5–4.8 | nih.gov |

| Chalcone–indole (B1671886) hybrids | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | 0.23–1.8 | nih.gov |

| Prenylated chalcones 12 and 13 | MCF-7 | 4.19 ± 1.04 and 3.30 ± 0.92 | nih.gov |

| Prenylated chalcones 12 and 13 | ZR-75-1 | 9.40 ± 1.74 and 8.75 ± 2.01 | nih.gov |

| Prenylated chalcones 12 and 13 | MDA-MB-231 | 6.12 ± 0.84 and 18.10 ± 1.65 | nih.gov |

Mechanisms of Apoptosis Induction (e.g., intrinsic, extrinsic pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism by which chalcones exert their anticancer effects. Studies on various chalcone derivatives have revealed their ability to trigger both intrinsic and extrinsic apoptotic pathways.

For instance, certain methoxy- and fluoro-chalcones have been shown to significantly activate caspase-3, a key executioner caspase in the apoptotic cascade, in human melanoma cells. nih.gov The activation of caspases 3 and 9 has also been observed in cancer cells treated with chalcone-1,2,3-triazole hybrids, suggesting the involvement of the intrinsic pathway. nih.gov Furthermore, chalcone-coumarin hybrids can also induce apoptosis by activating caspases 3 and 9. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common target of chalcones. One study demonstrated that a chalcone derivative increased the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-X(L). nih.gov This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. nih.gov Similarly, another study found that a chalcone derivative induced apoptosis in osteosarcoma cells, as evidenced by caspase activity assays. nih.gov

A synthetic indole chalcone was found to induce mitochondrial damage and the release of pro-apoptotic factors, leading to the activation of caspases 3 and 7 in breast cancer cells. mdpi.com This was accompanied by the cleavage of pro-caspase 3 to its active form. mdpi.com

Cell Cycle Arrest Mechanisms and Checkpoint Regulation

In addition to inducing apoptosis, this compound and related chalcones can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. This prevents cancer cells from dividing and growing.

Several studies have shown that fluoro-chalcone derivatives can induce cell cycle arrest at the S-G2/M phase in human melanoma cells within 24 hours of treatment. nih.gov This effect is often accompanied by changes in the expression of key cell cycle regulatory proteins. For example, a chalcone was found to significantly increase the expression of p21 and p27 proteins, which are cyclin-dependent kinase inhibitors, and decrease the levels of cyclin B1, cyclin A, and Cdc2, thereby contributing to G2/M cell cycle arrest in human bladder cancer cells. nih.gov

Similarly, a synthetic indole chalcone was shown to cause cell cycle arrest in breast cancer models. mdpi.com The inhibition of the phosphorylation of the anti-apoptotic protein survivin, which is involved in controlling the G2/M checkpoint, was observed, leading to a loss of its function. mdpi.com

Inhibition of Angiogenesis and Metastasis in in vitro Models

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical processes in tumor progression. Chalcones, including those with fluorine substitutions, have demonstrated the ability to inhibit these processes in preclinical models.

A study on α-fluorinated chalcones revealed that the lead compound, 4c, could inhibit the tube formation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. tandfonline.comnih.govnih.gov This suggests a potent anti-angiogenic effect. Furthermore, the same compound significantly reduced the metastasis and proliferation of MGC-803 gastric cancer cells in vitro. tandfonline.comnih.gov The anti-angiogenic properties of chalcones are thought to be linked to their ability to inhibit tubulin polymerization, a key process in cell division and migration. tandfonline.comnih.gov

Isoliquiritigenin, a natural chalcone, is known to inhibit cancer cell migration and invasion by suppressing cell proliferation and inhibiting angiogenesis. nih.gov Another study reported on the discovery of 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent, which showed efficacy in an in vivo metastasis model. nih.gov

Modulation of Key Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt, STAT)

The anticancer activities of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its inhibition is a key target for cancer therapy. One study showed that 3,4,5-trimethoxy-4′-fluorochalcone inhibited NF-κB, indicating that halogenation can enhance this activity. nih.gov Another study on a chalcone derivative demonstrated the inhibition of the NF-κB survival system in human bladder cancer cells. nih.gov Research on novel thioderivative chalcones also showed a decrease in the activation of NF-κB and the expression of its target gene COX-2 in colorectal cancer cells. nih.gov

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell proliferation, survival, and growth. johnshopkins.eduresearchgate.net A chalcone derivative, SG06, was found to target the PI3K/AKT1 pathway, leading to neuroprotection and cognitive enhancement in a zebrafish model of Alzheimer's disease, highlighting its potential to modulate this pathway. nih.gov Novel 1,2,3-triazole chalcone derivatives have been developed as potential anti-osteosarcoma agents by inhibiting the PI3K/Akt/mTOR signaling pathway. researchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov While direct evidence for this compound is limited, the engagement of chalcones with upstream regulators like Toll-like receptor 4 (TLR4) can lead to the activation of MAPK signaling cascades. nih.gov

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling cascade involved in cell growth and proliferation. A study on novel thioderivative chalcones investigated their impact on the STAT3 signaling pathway in colorectal cancer cells, with one derivative showing inhibition of this pathway's activation. nih.gov

Reversal of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Some chalcone derivatives have shown potential in overcoming MDR.

A novel bi-functional chalcone, IMRG4, was found to inhibit the multidrug efflux pump, NorA, in Staphylococcus aureus. nih.gov While this study was not in cancer cells, it demonstrates the potential of chalcones to inhibit efflux pumps, a mechanism relevant to cancer MDR. In combination with the fluoroquinolone norfloxacin, IMRG4 significantly reduced the minimum inhibitory concentration (MIC) for clinical strains of S. aureus. nih.gov This suggests that chalcones could potentially be used to re-sensitize resistant cancer cells to conventional chemotherapeutics.

In vivo Efficacy and Mechanism Studies in Animal Models of Cancer

While direct in vivo studies investigating the anticancer efficacy of this compound are limited in publicly available literature, research on structurally related chalcones provides significant insights into potential mechanisms and outcomes in animal models.

Chalcones, as a class, have demonstrated the ability to trigger apoptosis (programmed cell death) in cancer cells through endoplasmic reticulum (ER) stress. One study showed that in mouse models, chalcone administration led to the regression of tumor growth. This was achieved through a mechanism involving the sulfonation of IRE1α by the enzyme NADPH oxidase 4 (NOX4), which is localized in the ER. This process induces a specific type of mRNA decay known as "regulated IRE1α-dependent decay" (RIDD), which in turn degrades miR-23b and enhances the expression of NOX4, creating a feedback loop that promotes cancer cell death. nih.gov